molecular formula C14H22N2O B14914247 (S)-2-Amino-N-benzyl-n,4-dimethylpentanamide

(S)-2-Amino-N-benzyl-n,4-dimethylpentanamide

Katalognummer: B14914247
Molekulargewicht: 234.34 g/mol
InChI-Schlüssel: RLBDAOSSJZBCNF-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-N-benzyl-n,4-dimethylpentanamide is a chiral amide compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a benzyl group, and a dimethylpentanamide backbone. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-benzyl-n,4-dimethylpentanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-amino-4-methylpentanoic acid and benzylamine.

    Amidation Reaction: The key step in the synthesis is the amidation reaction, where the carboxylic acid group of (S)-2-amino-4-methylpentanoic acid reacts with benzylamine to form the amide bond. This reaction is often catalyzed by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to enhance the efficiency of the reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-2-Amino-N-benzyl-n,4-dimethylpentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of N-substituted amides or amines.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-N-benzyl-n,4-dimethylpentanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-N-benzyl-n,4-dimethylpentanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

    ®-2-Amino-N-benzyl-n,4-dimethylpentanamide: The enantiomer of the compound with the ® configuration.

    N-Benzyl-2-amino-4-methylpentanamide: A structural analog lacking the stereochemistry.

    2-Amino-N-benzylpentanamide: A simpler analog without the dimethyl substitution.

Uniqueness: (S)-2-Amino-N-benzyl-n,4-dimethylpentanamide is unique due to its specific stereochemistry and the presence of both benzyl and dimethyl groups. These structural features contribute to its distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

Molekularformel

C14H22N2O

Molekulargewicht

234.34 g/mol

IUPAC-Name

(2S)-2-amino-N-benzyl-N,4-dimethylpentanamide

InChI

InChI=1S/C14H22N2O/c1-11(2)9-13(15)14(17)16(3)10-12-7-5-4-6-8-12/h4-8,11,13H,9-10,15H2,1-3H3/t13-/m0/s1

InChI-Schlüssel

RLBDAOSSJZBCNF-ZDUSSCGKSA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)N(C)CC1=CC=CC=C1)N

Kanonische SMILES

CC(C)CC(C(=O)N(C)CC1=CC=CC=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.